molecular formula C14H14BClO4 B14120613 (4-((5-Chloro-2-methoxybenzyl)oxy)phenyl)boronic acid CAS No. 1313760-67-6

(4-((5-Chloro-2-methoxybenzyl)oxy)phenyl)boronic acid

Cat. No.: B14120613
CAS No.: 1313760-67-6
M. Wt: 292.52 g/mol
InChI Key: QGYYUBBPFXZVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((5-Chloro-2-methoxybenzyl)oxy)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both boronic acid and chloromethoxybenzyl groups in its structure makes it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((5-Chloro-2-methoxybenzyl)oxy)phenyl)boronic acid typically involves the reaction of 4-bromophenylboronic acid with 5-chloro-2-methoxybenzyl alcohol under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-((5-Chloro-2-methoxybenzyl)oxy)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-((5-Chloro-2-methoxybenzyl)oxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((5-Chloro-2-methoxybenzyl)oxy)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a chloromethoxybenzyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler boronic acids. Its structure also provides additional sites for functionalization, making it a valuable reagent in the synthesis of complex organic molecules .

Properties

CAS No.

1313760-67-6

Molecular Formula

C14H14BClO4

Molecular Weight

292.52 g/mol

IUPAC Name

[4-[(5-chloro-2-methoxyphenyl)methoxy]phenyl]boronic acid

InChI

InChI=1S/C14H14BClO4/c1-19-14-7-4-12(16)8-10(14)9-20-13-5-2-11(3-6-13)15(17)18/h2-8,17-18H,9H2,1H3

InChI Key

QGYYUBBPFXZVDU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=C(C=CC(=C2)Cl)OC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.